9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Description
Chemical Structure and Functionality
The compound 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected carbamate derivative. Its structure includes a chiral (2S)-4-methyl-1-oxopentan-2-yl substituent, which confers stereochemical specificity and a branched aliphatic chain. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amine functionalities, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
Synthesis
The compound is synthesized via reaction of Fmoc chloride with the corresponding amine or alcohol under basic conditions, as exemplified by similar Fmoc derivatives (e.g., sodium bicarbonate-mediated coupling in aqueous/organic biphasic systems) .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFTULBKHJJQAW-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of fluorenylmethanol with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethylamines .
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a protecting group for amines due to its stability and ease of removal under mild conditions .
Biology: In biological research, it can be used to modify peptides and proteins, aiding in the study of protein structure and function .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties .
Industry: In the industrial sector, it is used in the synthesis of various organic compounds and materials .
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate involves its ability to form stable carbamate linkages. This stability is crucial for its role as a protecting group in organic synthesis. The compound interacts with molecular targets through covalent bonding, which can be reversed under specific conditions, allowing for the controlled release of the protected amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and applications of the target compound and its analogs:
Key Comparative Insights
Stereochemical and Branching Effects
- The target compound’s (2S)-4-methyl-1-oxopentan-2-yl group introduces a branched aliphatic chain with a ketone functionality, enhancing steric bulk compared to linear analogs like Fmoc-Glycinol. This may influence coupling efficiency in peptide synthesis .
- Chiral specificity is critical in analogs such as the (1S)-1-(hydroxymethyl)-2-methylpropyl derivative, which is used in β-amino alcohol synthesis .
Solubility and Stability
- Fmoc-Glycinol exhibits high aqueous solubility due to its hydroxyethyl group, enabling use in polar solvents . In contrast, the target compound’s hydrophobic branched chain likely reduces water solubility, necessitating organic solvents like DMF or dichloromethane.
- Stability under basic conditions is a shared trait due to the Fmoc group’s base lability. However, electron-withdrawing substituents (e.g., ketones) may accelerate deprotection rates .
Research Findings and Data
Spectroscopic Characterization
- NMR data for Fmoc derivatives show distinct signals for the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyls (δ 155–160 ppm). The target compound’s branched chain results in upfield shifts for methyl groups (δ 0.8–1.2 ppm) .
Biological Activity
9H-Fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (CAS No. 146803-42-1) is a synthetic compound that exhibits significant biological activity, particularly in the fields of pain management and cancer treatment. This compound is a cyclic peptide analog of the endogenous peptide hormone vasoactive intestinal polypeptide (VIP), which is known for its role in various physiological processes, including vasodilation and modulation of immune responses.
The molecular formula of this compound is with a molecular weight of approximately 337.419 g/mol. Its structure includes a fluorenyl group, which contributes to its unique properties and biological activities.
Research indicates that this compound exerts its biological effects primarily through the following mechanisms:
- Matrix Metalloproteinase Inhibition : The compound binds to matrix metalloproteinases (MMPs), inhibiting their ability to degrade glycan structures. This action is crucial as MMPs are involved in cancer progression and metastasis .
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various carcinoma cell lines by blocking the synthesis of essential proteins required for cell division .
- Pain Relief : Animal model studies have shown that this compound has an effective dose of 10 nmol/kg body weight for pain relief, suggesting its potential application in treating chronic pain conditions .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| MMP Inhibition | Blocks degradation of glycan | |
| Anti-Cancer | Inhibits carcinoma cell line proliferation | |
| Pain Relief | Effective dose: 10 nmol/kg |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Pain Management : In a controlled animal study, the compound was administered to assess its efficacy in alleviating pain induced by inflammatory conditions. Results indicated a significant reduction in pain scores compared to control groups, supporting its role as a potential analgesic agent.
- Cancer Cell Line Study : A series of experiments involving various human carcinoma cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates, highlighting its potential as an anti-cancer therapeutic.
Q & A
Q. What are the optimal conditions for synthesizing 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate to ensure high yield and purity?
Methodological Answer: The synthesis typically involves coupling 9H-fluoren-9-ylmethanol derivatives with activated carbonyl intermediates. Key steps include:
- Coupling Agents : Use carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acid precursors .
- Catalysts : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by stabilizing intermediates .
- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and inertness .
- Reaction Monitoring : Thin-layer chromatography (TLC) ensures completion within 12–24 hours at room temperature .
Q. Example Reaction Parameters
| Reagent/Condition | Role | Typical Quantity |
|---|---|---|
| DCC | Coupling agent | 1.2 mmol |
| DMAP | Catalyst | 0.18 mmol |
| Solvent | Medium | 10 mL DCM |
| Temperature | Control | 25°C, 12–24 hrs |
Q. How can researchers characterize the structural conformation of this compound using crystallographic methods?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles. High-resolution data (R factor < 0.1) ensures accuracy .
- Sample Preparation : Crystallize from methanol or ethanol to obtain diffraction-quality crystals. Disorder in solvent molecules (e.g., propan-2-ol solvates) requires careful data omission during refinement .
- Validation Tools : Employ Mercury or Olex2 for visualizing hydrogen bonding (e.g., N–H···O interactions) and packing motifs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Hazard Mitigation Table
| Hazard | Precaution | GHS Code |
|---|---|---|
| Skin irritation | Nitrile gloves | H315 |
| Eye damage | Safety goggles | H319 |
| Inhalation risk | Fume hood/respirator | H335 |
Advanced Questions
Q. What methodologies are recommended for analyzing the enantiomeric purity of this chiral carbamate?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases. Retention time differences (<1 min) distinguish enantiomers .
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in the ¹H-NMR spectrum .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (2S)-configured derivative .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what analytical techniques confirm its degradation pathways?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 2–12 for 7–14 days. Monitor degradation via:
- HPLC-MS : Detect hydrolyzed products (e.g., free fluorenylmethanol) .
- TGA/DSC : Identify decomposition temperatures (>200°C) and endothermic peaks .
- Degradation Pathways : Acidic conditions cleave the carbamate bond, while oxidation targets the fluorenyl group .
Q. What computational approaches are suitable for modeling the compound’s interactions in supramolecular assemblies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding with cyclodextrins or proteins (e.g., serum albumin) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in host-guest systems .
- Molecular Dynamics (MD) : Simulate solvation effects in DCM/water mixtures using GROMACS .
Q. Computational Parameters
| Software | Application | Key Output |
|---|---|---|
| AutoDock Vina | Docking affinity | Binding energy (kcal/mol) |
| Gaussian 16 | DFT optimization | HOMO-LUMO gap (eV) |
| GROMACS | Solvation dynamics | RMSD (<2 Å) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
